![molecular formula C15H20N2O B14929750 N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B14929750.png)
N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide
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Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological and pharmacological activities. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 5-methylindole and butanoyl chloride, which react under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in this process include phenylhydrazine, methanesulfonic acid, and various solvents such as methanol .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide can undergo several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, inhibiting their activity. This compound may induce cell apoptosis, arrest cell cycles, and inhibit polymerization of tubulin, similar to other indole derivatives .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C15H20N2O/c1-3-4-15(18)16-8-7-12-10-17-14-6-5-11(2)9-13(12)14/h5-6,9-10,17H,3-4,7-8H2,1-2H3,(H,16,18) |
InChI Key |
AWZPIYVHOUSKDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)C |
Origin of Product |
United States |
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